![molecular formula C6H11BrO B3321420 4-Bromo-2-methyltetrahydro-2H-pyran CAS No. 1344300-03-3](/img/structure/B3321420.png)
4-Bromo-2-methyltetrahydro-2H-pyran
Overview
Description
4-Bromo-2-methyltetrahydro-2H-pyran is a heterocyclic compound that consists of a five-membered ring of four carbon atoms and one oxygen atom . Its molecular formula is C6H11BrO and it has a molecular weight of 179.05 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring of four carbon atoms and one oxygen atom . The bromine atom is attached to one of the carbon atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.05 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis of 2H-Pyrans
The compound “4-Bromo-2-methyltetrahydro-2H-pyran” belongs to the class of 2H-Pyrans . These compounds are significant in the field of organic chemistry and are often used as key intermediates in various synthesis processes . For instance, they were used as key intermediates in the total synthesis of (−)-daurichromenic acid and analogues .
Production of Pharmaceuticals
α-Brominated products derived from bromoacetophenone, which can be synthesized using compounds like “4-bromo-2-methyloxane”, are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .
Production of Pesticides
Similar to pharmaceuticals, α-brominated products derived from bromoacetophenone are also used in the production of pesticides .
Production of Other Chemicals
Apart from pharmaceuticals and pesticides, α-brominated products derived from bromoacetophenone also find applications in the production of other chemicals .
Synthesis of Insect Pheromones
Compounds like “this compound” can be used in the synthesis of insect pheromones with a methyl-branched carbon skeleton .
Experimental Teaching in Organic Chemistry
The bromination reaction of carbonyl compounds, which involves compounds like “4-bromo-2-methyloxane”, is a crucial aspect of organic chemistry. This reaction can be used in undergraduate organic chemistry experiments to reinforce fundamental skills in chemistry experimentation among students .
Safety and Hazards
The safety data sheet for a similar compound, 4-(Bromomethyl)tetrahydro-2H-pyran, indicates that it is a dangerous substance . It is classified as a skin corrosive/irritant and serious eye damage/eye irritant . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, immediate medical attention is advised .
properties
IUPAC Name |
4-bromo-2-methyloxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHBPURLJMNNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.